molecular formula C22H16BrN3O2S B4919932 N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide

Cat. No.: B4919932
M. Wt: 466.4 g/mol
InChI Key: FNFPBOKVWRTNIE-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzoxazole ring, a bromobenzamide moiety, and a carbamothioyl group, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide typically involves multiple steps, starting with the formation of the benzoxazole ring This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivativeCommon reagents used in these reactions include thionyl chloride, bromine, and various amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in cytotoxic effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-bromobenzamide
  • N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide
  • N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide

Uniqueness

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the benzoxazole ring contributes to its stability and bioactivity. Compared to similar compounds, it may exhibit superior efficacy in certain applications, such as enzyme inhibition and anticancer activity .

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2S/c1-13-16(21-24-18-9-2-3-11-19(18)28-21)8-5-10-17(13)25-22(29)26-20(27)14-6-4-7-15(23)12-14/h2-12H,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFPBOKVWRTNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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